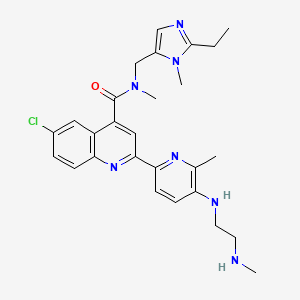

Anticancer agent 112

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H32ClN7O |

|---|---|

Molecular Weight |

506.0 g/mol |

IUPAC Name |

6-chloro-N-[(2-ethyl-3-methylimidazol-4-yl)methyl]-N-methyl-2-[6-methyl-5-[2-(methylamino)ethylamino]-2-pyridinyl]quinoline-4-carboxamide |

InChI |

InChI=1S/C27H32ClN7O/c1-6-26-31-15-19(35(26)5)16-34(4)27(36)21-14-25(33-23-8-7-18(28)13-20(21)23)24-10-9-22(17(2)32-24)30-12-11-29-3/h7-10,13-15,29-30H,6,11-12,16H2,1-5H3 |

InChI Key |

YJFLQKMHIPQYFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(N1C)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=NC(=C(C=C4)NCCNC)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Anticancer Agent PT-112: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent PT-112, chemically known as R,R-1,2 cyclohexanediamine-pyrophosphato-platinum(II), is a novel platinum-pyrophosphate conjugate demonstrating significant potential in oncology.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted biological activity. It is designed to serve as a detailed resource for researchers and drug development professionals, offering insights into its mechanism of action, experimental validation, and therapeutic promise. PT-112 is currently under investigation in Phase 2 clinical trials for metastatic castration-resistant prostate cancer and thymic epithelial tumors.[1][3]

Chemical Structure and Physicochemical Properties

PT-112 is a platinum(II) complex featuring a pyrophosphate ligand and a chiral R,R-1,2-cyclohexanediamine ligand. This unique composition distinguishes it from traditional platinum-based chemotherapeutics and contributes to its distinct pharmacological profile.

Chemical Name: R,R-1,2 cyclohexanediamine-pyrophosphato-platinum(II)

Molecular Formula: C6H14N2O7P2Pt

Chemical Structure: (A 2D representation of the chemical structure is provided below. The platinum atom is centrally coordinated to the nitrogen atoms of the cyclohexanediamine ligand and oxygen atoms of the pyrophosphate ligand.)

(Note: A 2D chemical structure image would be inserted here in a full whitepaper. As a text-based AI, a visual representation cannot be directly generated.)

A key feature of PT-112 is the pyrophosphate ligand, which is believed to enhance the molecule's pharmacokinetic and pharmacodynamic properties, including its tendency to accumulate in bone.[1]

Table 1: Physicochemical Properties of PT-112

| Property | Value | Reference |

| Molecular Weight | 485.22 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in aqueous solutions | [4] |

Biological Activity and Mechanism of Action

PT-112 exerts its anticancer effects through a pleiotropic mechanism of action, primarily centered on the induction of immunogenic cell death (ICD).[1][3][5] Unlike conventional platinum agents that primarily target DNA, PT-112's activity is less reliant on DNA damage, potentially circumventing common resistance mechanisms.[6]

The core mechanism involves the induction of stress in the endoplasmic reticulum (ER) and mitochondria of cancer cells.[1] This leads to a cascade of events culminating in the release of damage-associated molecular patterns (DAMPs), which in turn stimulates an anti-tumor immune response.[1][5]

Induction of Immunogenic Cell Death (ICD)

PT-112 is a potent inducer of ICD, a form of cancer cell death that activates an adaptive immune response against the tumor.[1][3][5] This process is characterized by the release of DAMPs, including calreticulin (CRT) exposure on the cell surface, and the secretion of ATP and high mobility group box 1 (HMGB1).[1] These molecules act as signals to recruit and activate dendritic cells, leading to the presentation of tumor antigens and the subsequent activation of T-cell mediated immunity.

Endoplasmic Reticulum and Mitochondrial Stress

The induction of ICD by PT-112 is mechanistically linked to the induction of ER and mitochondrial stress.[1] PT-112 has been shown to cause:

-

ER Stress: Leading to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a key indicator of the integrated stress response.[1]

-

Mitochondrial Dysfunction: Characterized by increased mitochondrial mass, production of reactive oxygen species (ROS), and changes in mitochondrial membrane polarization.[1][5] This dysfunction also leads to the release of mitochondrial DNA (mtDNA) into the cytosol, a potent immunogenic signal.[1][5]

Inhibition of Ribosomal Biogenesis

A key upstream event in PT-112's mechanism of action is the inhibition of ribosomal biogenesis.[1][7] This leads to nucleolar stress, which is a likely driver of the observed organelle stresses and subsequent ICD.[1]

Modulation of Signaling Pathways

PT-112 has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. These include:

-

JAK/STAT Signaling: PT-112 significantly inhibits the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6]

-

NF-κB Signaling: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is also inhibited by PT-112.[6][7]

The inhibition of these pathways contributes to the overall anti-proliferative and pro-apoptotic effects of PT-112.

Quantitative Data: In Vitro Cytotoxicity

PT-112 has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, with some exhibiting high sensitivity to the agent.

Table 2: IC50 Values of PT-112 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| AGS | Gastric Adenocarcinoma | 0.287 |

| MDAMB415 | Breast Carcinoma | 222.14 |

| HCT116 | Colon Carcinoma | Dose-dependent inhibition observed |

| CT26 | Colorectal Carcinoma | Significant proliferation inhibition |

| L929dt | Murine Fibrosarcoma (glycolytic) | High sensitivity |

| L929 | Murine Fibrosarcoma (OXPHOS) | Lower sensitivity |

Note: The IC50 values are derived from a study on 121 human cancer cell lines, with the full table available in the cited literature.[1] The data for HCT116, CT26, and L929 cell lines are qualitative descriptions from the provided search results.[8]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of PT-112. For detailed, specific protocols, readers are encouraged to consult the original research publications.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.

-

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of concentrations of PT-112 for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Apoptosis Detection (Flow Cytometry for Caspase-3 Activation)

Flow cytometry can be used to quantify the percentage of apoptotic cells by detecting the activation of effector caspases, such as caspase-3.

-

Principle: Activated caspase-3 is a key mediator of apoptosis. Specific antibodies that recognize the cleaved, active form of caspase-3 can be used to label apoptotic cells.

-

General Protocol:

-

Treat cells with PT-112 for the desired time.

-

Harvest and fix the cells.

-

Permeabilize the cells to allow antibody entry.

-

Incubate the cells with a primary antibody specific for cleaved caspase-3.

-

Incubate with a fluorescently labeled secondary antibody.

-

Analyze the cells by flow cytometry to determine the percentage of cells positive for cleaved caspase-3.

-

Signaling Pathway Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

-

Principle: Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

General Protocol:

-

Lyse PT-112-treated and control cells to extract proteins.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated STAT3, NF-κB subunits).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by PT-112 and a general experimental workflow for its characterization.

Caption: PT-112 Mechanism of Action.

Caption: PT-112 Inhibition of Key Signaling Pathways.

Caption: General Experimental Workflow for PT-112.

Preclinical Pharmacokinetics

Preclinical studies in mice have provided initial insights into the pharmacokinetic profile of PT-112. A notable characteristic is its tendency to accumulate in the lungs, liver, and bones.[1] This biodistribution pattern may have implications for its therapeutic efficacy in tumors located in these organs. Further detailed pharmacokinetic studies are ongoing to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

PT-112 is a promising novel anticancer agent with a unique chemical structure and a multifaceted mechanism of action. Its ability to induce immunogenic cell death through the induction of organelle stress and inhibition of ribosomal biogenesis sets it apart from conventional platinum-based drugs. The potent in vitro cytotoxicity against a wide range of cancer cell lines, coupled with its distinct signaling pathway modulation, underscores its therapeutic potential. This technical guide provides a foundational understanding of PT-112 for the scientific community, encouraging further investigation into its clinical applications and the refinement of its therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Paclitaxel

Disclaimer: The term "Anticancer agent 112" did not correspond to a publicly identifiable chemical entity. Therefore, this guide details the synthesis and purification of Paclitaxel (Taxol®), a widely recognized and extensively documented anticancer agent, to fulfill the user's request for a comprehensive technical overview.

Paclitaxel is a potent diterpenoid compound used in the treatment of various cancers.[1] Its complex molecular structure, featuring a unique [6-8-6-4] fused ring system with 11 stereocenters, has made its synthesis a significant challenge and a landmark achievement in organic chemistry.[2] This guide provides an in-depth overview of the primary methods for synthesizing and purifying Paclitaxel, tailored for researchers and professionals in drug development.

Part 1: Synthesis of Paclitaxel

The production of Paclitaxel has evolved from initial extraction from the bark of the Pacific yew tree (Taxus brevifolia), a process that was inefficient and ecologically unsustainable, to more viable and scalable methods.[1] Currently, the main sources for commercial Paclitaxel are semi-synthesis and plant cell culture.[3]

Total Synthesis

The total synthesis of Paclitaxel is a complex, multi-step process that, while a significant academic achievement, is generally not considered commercially viable due to low overall yields and high costs.[2] The first successful total syntheses were reported in 1994 by the research groups of Robert A. Holton and K.C. Nicolaou.[1][2] Since then, several other research groups have developed unique synthetic routes.[2][4][5]

Most total synthesis strategies are convergent, involving the synthesis of key fragments of the molecule which are then coupled together. A common approach involves the synthesis of the baccatin III core, followed by the attachment of the C-13 side chain.[1]

Table 1: Comparison of Selected Total Synthesis Routes for Paclitaxel

| Research Group | Year Reported | Key Strategy / Precursor(s) | Number of Steps | Overall Yield |

| Holton | 1994 | Formation of AB ring via epoxy alcohol cleavage; C ring by Dieckmann condensation.[2] | ~46 | Not specified |

| Nicolaou | 1994 | Shapiro reaction to couple A and C rings; McMurry coupling to form the B ring.[2] | ~49 | Not specified |

| Baran | 2020 | Two-phase divergent synthesis from a tricyclic intermediate.[4] | Not specified | Not specified |

| Li | 2021 | Convergent approach with reductive cyclization to form the B ring.[2][5] | 21 | 0.118%[2] |

Semi-Synthesis from Baccatin III and 10-Deacetylbaccatin III (10-DAB)

The most commercially important method for producing Paclitaxel is semi-synthesis.[3] This approach utilizes advanced precursors, primarily 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively high quantities from the needles and twigs of various yew species (Taxus baccata), a renewable resource.[3][6] 10-DAB is then chemically converted to Paclitaxel.

The general workflow for the semi-synthesis of Paclitaxel from 10-DAB involves the protection of certain hydroxyl groups, attachment of the side chain, and subsequent deprotection.

This protocol is a generalized representation based on common semi-synthetic strategies.

-

Preparation of the Side Chain Acid: The N-benzoyl-β-phenylisoserine side chain is prepared and protected. For instance, reacting the corresponding β-lactam with a protecting group.

-

Esterification Reaction:

-

To a stirred emulsion of the protected side chain acid in anhydrous toluene, add 1 equivalent of 4-Dimethylaminopyridine (DMAP) and 4 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).

-

Stir the mixture under an argon atmosphere for 5 minutes.

-

Add a solution of 7-TES-baccatin III in anhydrous toluene to the reaction mixture.

-

Continue stirring at room temperature for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, filter the reaction mixture to remove dicyclohexylurea (DCU).

-

Wash the filtrate with aqueous acid (e.g., 0.5 N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected Paclitaxel derivative.

-

-

Deprotection:

-

Dissolve the purified, protected Paclitaxel derivative in a suitable solvent (e.g., acetonitrile).

-

Add a deprotecting agent, such as hydrofluoric acid (HF) in pyridine, at a low temperature (e.g., 0°C).

-

Stir the reaction until the deprotection is complete (monitored by TLC).

-

-

Final Purification:

-

Quench the reaction carefully and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final product by recrystallization or further chromatography to obtain Paclitaxel of high purity.

-

Below is a diagram illustrating the general workflow for the semi-synthesis of Paclitaxel.

References

- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel [mdpi.com]

- 4. The Baran Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]

- 5. The Li Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Unveiling Anticancer Agent 112: A Technical Whitepaper on the Discovery and Origin of PT-112

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology, the quest for novel therapeutic agents with unique mechanisms of action and favorable safety profiles is perpetual. "Anticancer agent 112" has emerged from patent literature as a compound of significant interest. This agent is scientifically identified as PT-112 , a first-in-class small molecule conjugate of pyrophosphate and a platinum(II) moiety. Developed by Promontory Therapeutics, PT-112 represents a departure from traditional platinum-based chemotherapeutics, exhibiting a distinct mechanism of action that leads to immunogenic cell death (ICD) and boasts a unique biodistribution profile.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, origin, and core scientific principles of PT-112, tailored for professionals in cancer research and drug development.

Discovery and Origin

PT-112, initially referred to as "this compound" in patent WO2020198567, is a novel chemical entity designed to overcome the limitations of conventional platinum-based drugs, such as toxicity and acquired resistance.[1] Its design as a pyrophosphate-platinum conjugate is a key innovation. The pyrophosphate component confers a property known as osteotropism, leading to higher drug concentrations in bone tissue.[2] This makes PT-112 a particularly promising candidate for cancers that originate in or metastasize to the bone, such as metastatic castration-resistant prostate cancer (mCRPC) and multiple myeloma.[2][3][5]

Quantitative Data on Efficacy

The anti-cancer activity of PT-112 has been evaluated across a broad range of cancer cell lines and in preclinical and clinical studies.

In Vitro Cytotoxicity

PT-112 has demonstrated potent cytostatic and cytotoxic effects against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of exposure, showcase a wide spectrum of sensitivity.

| Cancer Type | Cell Line | IC50 (µM) |

| Gastric Adenocarcinoma | AGS | 0.287 |

| Breast Carcinoma | MDAMB415 | 222.14 |

| Various Histologies | Mean of 121 cell lines | ~20-40 (histology dependent) |

| Table 1: In Vitro Cytotoxicity of PT-112 in Human Cancer Cell Lines. Data compiled from studies on a panel of 121 human cancer cell lines.[1] |

Preclinical In Vivo Efficacy

In preclinical mouse models, PT-112 has shown significant tumor growth inhibition. Studies in immunocompetent mouse models of breast and colorectal cancer have demonstrated that PT-112 can establish long-term immunological anti-cancer memory.[2] Furthermore, PT-112 exhibits synergistic effects when combined with immune checkpoint inhibitors, such as PD-1/PD-L1 blockade, leading to enhanced tumor control.[1][2]

Clinical Pharmacokinetics

A Phase I study (NCT02266745) in patients with advanced solid tumors provided initial pharmacokinetic data for PT-112. The study established a recommended Phase 2 dose (RP2D) of 360 mg/m².[6] Pharmacokinetic parameters were found to be dose-proportional, with target Cmax and AUC levels achieved.[7]

| Parameter | Observation |

| Dose Proportionality | PK parameters were dose-proportional across the tested dose levels (12-300mg/m²).[7] |

| Target Exposure | Target Cmax and AUC levels were achieved with a constant volume of distribution (VD).[7] |

| Recommended Phase 2 Dose | 360 mg/m²[6] |

| Table 2: Summary of Clinical Pharmacokinetic Observations for PT-112 from the Phase I Study (NCT02266745).[7][6] |

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

PT-112's primary mechanism of action is the inhibition of ribosomal biogenesis (RiBi) , which leads to nucleolar stress.[3][5][6] This disruption of ribosome production is particularly detrimental to cancer cells, which have a high demand for protein synthesis to sustain their rapid growth and proliferation. The inhibition of RiBi is a central event that triggers a cascade of downstream cellular stresses, ultimately culminating in immunogenic cell death.

Signaling Pathways Modulated by PT-112

The following diagram illustrates the key signaling pathways affected by PT-112:

References

- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zaguan.unizar.es [zaguan.unizar.es]

- 3. A Phase I, Open-Label Study Evaluating the Safety, Pharmacokinetics, and Clinical Effects of Intravenously Administered PT-112 Injection in Subjects with Advanced Solid Tumors [mdanderson.org]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

Unveiling the Target and Mechanism of Anticancer Agent PT-112: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent PT-112 is a first-in-class pyrophosphate-platinum conjugate demonstrating a novel mechanism of action that distinguishes it from traditional platinum-based chemotherapies. This technical guide provides an in-depth exploration of the target identification and validation of PT-112, focusing on its ability to induce immunogenic cell death (ICD). Summarized quantitative data from in vitro and in vivo studies, detailed experimental protocols for mechanism validation, and diagrams of the core signaling pathways are presented to offer a comprehensive resource for the scientific community.

Introduction: A Novel Platinum Agent

PT-112 is a novel chemical entity that chelates platinum with a pyrophosphate moiety. This unique structure results in a distinct biodistribution, including a propensity to accumulate in bone (osteotropism), and a mechanism of action that circumvents common resistance pathways associated with conventional platinum drugs.[1] Preclinical and clinical studies have shown that PT-112 is a potent inducer of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-cancer immune response.[1][2][3] This guide details the scientific evidence and methodologies used to identify and validate the unique anticancer properties of PT-112.

Target Identification: Inducing Immunogenic Cell Death

The primary anticancer mechanism of PT-112 is the induction of immunogenic cell death (ICD). This process is initiated by cellular stress pathways, leading to the release of damage-associated molecular patterns (DAMPs) that alert the immune system to the presence of dying cancer cells.

Core Mechanism: Ribosomal Biogenesis Inhibition and Organelle Stress

Recent studies have elucidated that PT-112's mode of action begins with the inhibition of ribosomal biogenesis (RiBi). This disruption leads to nucleolar stress, characterized by the rapid relocation of nucleolar proteins like NPM1 to the nucleoplasm.[4] This initial insult triggers a cascade of stress responses within the cancer cell, primarily affecting the endoplasmic reticulum (ER) and mitochondria.[4]

The resulting ER and mitochondrial stress are key contributors to the immunogenic nature of PT-112-induced cell death. This cascade of events culminates in the release of DAMPs, which are crucial for activating an adaptive immune response against the tumor.

Key Signaling Pathways

The signaling pathway of PT-112-induced ICD is a multi-step process involving initial cellular stress followed by the emission of immunogenic signals.

Target Validation: In Vitro and In Vivo Evidence

The anticancer activity of PT-112 has been validated through extensive in vitro and in vivo studies, demonstrating its broad efficacy and confirming its mechanism of action.

In Vitro Cytotoxicity

PT-112 has demonstrated potent cytostatic and cytotoxic effects across a wide range of human cancer cell lines. A comprehensive screening against 121 human cancer cell lines revealed a broad spectrum of sensitivity, with IC50 values ranging from the sub-micromolar to the higher micromolar range after 72 hours of exposure.[2]

Table 1: In Vitro Cytotoxicity of PT-112 in Selected Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| AGS | Gastric Adenocarcinoma | 0.287 |

| HCT-116 | Colon Carcinoma | 0.5 - 1.0 |

| NCI-H460 | Large Cell Lung Carcinoma | 0.821 |

| A549 | Lung Carcinoma | 1.353 |

| PC-3 | Prostate Adenocarcinoma | 2.112 |

| DU-145 | Prostate Carcinoma | 2.553 |

| SK-MEL-28 | Malignant Melanoma | 3.149 |

| MCF7 | Breast Adenocarcinoma | 6.131 |

| OVCAR-3 | Ovary Adenocarcinoma | 10.33 |

| MDA-MB-415 | Breast Carcinoma | 222.14 |

Source: Data compiled from published studies.[2][5]

In Vivo Efficacy in Xenograft Models

The antitumor effects of PT-112 have been confirmed in various preclinical xenograft models. Administration of PT-112 has been shown to significantly inhibit tumor growth and, in some models, leads to tumor regression.[6] These in vivo studies are crucial for validating the therapeutic potential of PT-112 and have provided the rationale for its clinical development.[7]

Table 2: Summary of In Vivo Efficacy of PT-112 in Preclinical Models

| Model | Cancer Type | Key Findings |

| Syngeneic Mouse Models | Various Solid Tumors | - Synergizes with PD-1/PD-L1 blockade.[2][3] - Induces systemic anti-tumor immune responses (abscopal effect).[3][8] |

| Human Tumor Xenografts | Prostate Cancer (mCRPC) | - Evidence of anti-cancer activity.[6] - Tumor volume reductions and PSA declines.[6] |

| Patient-Derived Xenografts (PDX) | Various Solid Tumors | - Demonstrates efficacy in models that recapitulate human tumor heterogeneity. |

Source: Data compiled from preclinical studies and clinical trial reports.[2][3][6][8]

Experimental Protocols for Target Validation

Validating the ICD-inducing mechanism of PT-112 requires specific assays to detect the hallmark DAMPs. Below are detailed protocols for the key experiments.

Experimental Workflow for ICD Marker Detection

Protocol for Calreticulin Exposure by Flow Cytometry

Objective: To quantify the surface exposure of calreticulin (CRT) on PT-112-treated cancer cells.

Materials:

-

PT-112 treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Primary antibody: Anti-Calreticulin antibody

-

Secondary antibody: Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

Viability dye (e.g., DAPI, Propidium Iodide)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells after PT-112 treatment. Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

-

Primary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the anti-calreticulin primary antibody at the manufacturer's recommended dilution. Incubate for 30-60 minutes on ice, protected from light.

-

Washing: Wash the cells twice with ice-cold FACS buffer to remove unbound primary antibody.

-

Secondary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice, protected from light.

-

Washing: Wash the cells twice with ice-cold FACS buffer.

-

Viability Staining: Resuspend the final cell pellet in FACS buffer containing a viability dye (e.g., DAPI at 1 µg/ml) just before analysis.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live cell population (viability dye-negative) and quantify the fluorescence intensity of the secondary antibody to determine the level of surface CRT exposure.

Protocol for Extracellular ATP Release Assay

Objective: To measure the concentration of ATP released into the cell culture supernatant following PT-112 treatment.

Materials:

-

Supernatant from PT-112 treated and control cells

-

Luminescence-based ATP determination kit (e.g., containing luciferase and D-luciferin)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Sample Collection: After treatment with PT-112, carefully collect the cell culture supernatant. It is recommended to centrifuge the supernatant (e.g., at 500 x g for 5 minutes) to pellet any detached cells and debris.

-

Assay Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate containing luciferase and D-luciferin.

-

Reaction Setup: In an opaque-walled 96-well plate, add a defined volume of the collected supernatant (e.g., 50 µL).

-

Reagent Addition: Add the prepared ATP assay reagent to each well.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-15 minutes) to allow the luminescent signal to stabilize.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Quantification: Calculate the ATP concentration in the samples by comparing the luminescence readings to a standard curve generated with known ATP concentrations.

Protocol for Extracellular HMGB1 Release by ELISA

Objective: To quantify the amount of High Mobility Group Box 1 (HMGB1) protein released into the cell culture supernatant.

Materials:

-

Supernatant from PT-112 treated and control cells

-

HMGB1 ELISA kit (human or mouse, as appropriate)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Collection: Collect cell culture supernatants as described for the ATP assay. Store samples at -80°C if not used immediately.

-

ELISA Protocol: Follow the manufacturer's protocol for the specific HMGB1 ELISA kit. A general procedure is as follows:

-

Add standards and samples to the wells of the pre-coated microplate.

-

Incubate to allow HMGB1 to bind to the immobilized antibody.

-

Wash the wells to remove unbound substances.

-

Add a biotin-conjugated detection antibody specific for HMGB1.

-

Incubate and wash.

-

Add streptavidin-HRP (Horse Radish Peroxidase).

-

Incubate and wash.

-

Add a TMB substrate solution, which will develop a color in proportion to the amount of bound HMGB1.

-

Stop the reaction with a stop solution.

-

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Quantification: Calculate the concentration of HMGB1 in the samples by plotting a standard curve using the provided standards.

Conclusion and Future Directions

Anticancer agent PT-112 has been robustly identified and validated as a potent inducer of immunogenic cell death. Its unique mechanism, initiated by the inhibition of ribosomal biogenesis and subsequent organelle stress, distinguishes it from other platinum-based agents and offers a promising therapeutic strategy, particularly for immunologically "cold" tumors. The comprehensive data from in vitro and in vivo studies provide a strong foundation for its ongoing clinical development in various solid tumors, including metastatic castration-resistant prostate cancer and thymic epithelial tumors.[6][9][10]

Future research will likely focus on identifying predictive biomarkers for PT-112 sensitivity and exploring rational combination therapies that can further enhance its immunomodulatory effects. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer immunotherapies.

References

- 1. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Promontory Therapeutics Announces Preliminary Data from the National Cancer Institute Phase 2 Clinical Trial of PT-112 in Thymoma and Thymic Carcinoma at 2023 ASCO Annual Meeting [prnewswire.com]

- 10. Promontory Therapeutics Announces Early Phase 2 Clinical Trial Data From the National Cancer Institute, Demonstrating PT-112's Immune Activation in Thymic Epithelial Tumors - BioSpace [biospace.com]

Technical Whitepaper: A Guide to the In Vitro Cytotoxicity of Anticancer Agent 112 in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Anticancer agent 112" is a placeholder term used for illustrative purposes in this guide. As of the latest literature review, it does not correspond to a specifically defined and publicly documented therapeutic compound. The data, protocols, and pathways described herein are representative examples intended to serve as a technical template for researchers evaluating novel anticancer compounds.

Abstract

This document provides a comprehensive technical overview of the methodologies used to assess the in vitro cytotoxicity of a novel compound, designated here as "this compound." It includes a standardized data presentation format for summarizing cytotoxic potency, a detailed experimental protocol for a common colorimetric cytotoxicity assay, and visual diagrams of both the experimental workflow and a key signaling pathway implicated in cancer cell apoptosis. The objective is to furnish drug development professionals with a robust framework for the preliminary evaluation of new chemical entities.

Cytotoxic Potency (IC50) Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic compound. It represents the concentration of the agent required to inhibit the growth of 50% of a cancer cell population in vitro. The data below are hypothetical and illustrate how to present IC50 values for "this compound" following a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 1.25 |

| HeLa | Cervical Adenocarcinoma | 2.50 |

| A549 | Lung Carcinoma | 5.10 |

| HepG2 | Hepatocellular Carcinoma | 3.80 |

| PC-3 | Prostate Adenocarcinoma | 1.95 |

| HCT116 | Colorectal Carcinoma | 4.20 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[3]

3.1 Materials and Reagents

-

Target cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

"this compound" stock solution (e.g., 10 mM in DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

3.2 Step-by-Step Procedure

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete culture medium.

-

Perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of "this compound" in complete culture medium from the stock solution. A typical concentration range might be 0.1 µM to 100 µM.

-

Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no treatment" control (medium only).

-

Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

-

Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 650 nm can be used to subtract background noise.[2]

-

3.3 Data Analysis

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

-

Plot the % Viability against the log-transformed concentration of "this compound".

-

Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

Visualized Experimental Workflow and Biological Pathway

Diagrams created using Graphviz provide a clear visual representation of complex processes. The following diagrams adhere to a strict color palette and contrast rules for maximum clarity.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Hypothetical p53-mediated apoptotic signaling pathway.

References

BO-112 as a TLR3 Agonist in Cancer Immunotherapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BO-112 is a synthetic, double-stranded RNA (dsRNA) formulated with polyethylenimine that acts as a potent Toll-like receptor 3 (TLR3) agonist, as well as an activator of MDA5 and RIG-I.[1][2][3] By mimicking a viral infection within the tumor microenvironment, intratumorally administered BO-112 initiates a robust innate and subsequent adaptive immune response. This mechanism has shown promise in "remodeling" immunologically "cold" tumors into "hot" tumors, thereby overcoming resistance to checkpoint inhibitors.[4] This guide provides a comprehensive overview of BO-112, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols and signaling pathway diagrams to support further research and development in the field of cancer immunotherapy.

Introduction to BO-112

BO-112 is a nanoplexed formulation of polyinosinic:polycytidylic acid (poly I:C), a well-known TLR3 agonist.[1][5] The formulation with polyethylenimine is designed to enhance its stability and facilitate cellular uptake.[3] Administered directly into the tumor, BO-112 is being investigated as a therapeutic agent to resensitize tumors to anti-PD-1 treatment by improving antigen presentation, enhancing T-cell infiltration, and increasing MHC-I and PD-L1 expression by the tumor itself.

Mechanism of Action: TLR3 Agonism and Immune Activation

BO-112 exerts its antitumor effects primarily through the activation of the TLR3 signaling pathway within the endosomes of immune cells, particularly dendritic cells (DCs), and also directly within cancer cells.[1][4] TLR3 activation can trigger apoptotic pathways directly in tumor cells.[6]

The TLR3 Signaling Pathway

Upon binding of BO-112, TLR3 dimerizes and recruits the adaptor protein Toll/IL-1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF).[7][8] This initiates a downstream signaling cascade that bifurcates into two main branches:

-

IRF3 Activation and Type I Interferon Production: TRIF interacts with TRAF3, leading to the activation of the kinases TBK1 and IKKε.[9][10] These kinases then phosphorylate and activate the transcription factor IRF3, which dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β).[8][9]

-

NF-κB Activation and Pro-inflammatory Cytokine Production: TRIF also recruits TRAF6 and the kinase RIP1, leading to the activation of the IKK complex.[7][8] This results in the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7][9]

The production of type I interferons is crucial for the cross-priming of antigen-specific CD8+ T cells by dendritic cells, a key step in generating a potent antitumor adaptive immune response.[1]

Preclinical Data

BO-112 has demonstrated significant antitumor activity in various preclinical syngeneic mouse tumor models, both as a monotherapy and in combination with other immunotherapies.

In Vivo Efficacy

Intratumoral injection of BO-112 has been shown to control the growth of injected tumors and, in some cases, induce systemic antitumor immunity leading to the regression of distant, untreated tumors (abscopal effect).[11][12]

| Tumor Model | Treatment | Key Findings | Reference |

| MC38 (Colon Carcinoma) | BO-112 (50 µg, intratumoral) | Complete regression of 60-100% of injected tumors.[11] | [11] |

| MC38 (Colon Carcinoma) | BO-112 + anti-PD-1 | Drastically reduced primary tumor weight.[13] | [13] |

| 4T1 (Breast Carcinoma) | BO-112 (50 µg, intratumoral) | Significantly reduced tumor metastasis.[1] | [1] |

| 4T1 (Breast Carcinoma) | BO-112 + anti-PD-1 | Drastically reduced primary tumor weight.[13] | [13] |

| B16-OVA (Melanoma) | BO-112 + STING agonist + anti-PD-1 | 50% of mice rejected both treated and untreated tumors.[11] | [11] |

| B16-OVA (Melanoma) | BO-112 + Radiotherapy | Synergistic reduction in viable cells in clonogenic assays.[14] | [14] |

In Vitro Studies

In vitro studies have demonstrated that BO-112 can directly induce cancer cell death.

| Assay | Cell Lines | Key Findings | Reference |

| Clonogenic Assay | TS/A (Breast Cancer), B16-OVA (Melanoma) | BO-112 in combination with irradiation synergized to reduce the fraction of viable cells.[14] | [14] |

| Cell Viability Assay | Various human tumor cell lines | BO-112 induces cell death. |

Note: Specific IC50 values were not available in the reviewed literature.

Clinical Data: The SPOTLIGHT-203 Trial

The efficacy and safety of BO-112 in combination with pembrolizumab were evaluated in the Phase II SPOTLIGHT-203 clinical trial (NCT04570332) in patients with advanced melanoma resistant to anti-PD-1 therapy.[4]

Study Design

-

Population: 42 patients with advanced/metastatic unresectable melanoma with confirmed progressive disease on prior anti-PD-1 therapy.[15]

-

Treatment: Intratumoral BO-112 (up to 2 mg) once weekly for 7 weeks, then every 3 weeks, combined with intravenous pembrolizumab (200 mg) every 3 weeks.[15]

-

Primary Endpoint: Objective Response Rate (ORR) by RECIST 1.1.[15]

Efficacy Results

| Endpoint | Value | 95% Confidence Interval | Reference |

| Objective Response Rate (ORR) | 25% | 12.7% to 41.2% | [4] |

| Complete Response (CR) | 10% | [4] | |

| Partial Response (PR) | 15% | [4] | |

| Stable Disease (SD) | 40% | ||

| Median Progression-Free Survival (PFS) | 3.7 months | 2.2 to 9.2 months | [4] |

| Median Overall Survival (OS) | Not Reached | 9.9 to Not Reached | [4] |

| 24-month OS Rate | 54% | [4] |

Safety Profile

The combination of BO-112 and pembrolizumab was well-tolerated.

| Adverse Event (AE) Category | Incidence | Details | Reference |

| Grade ≥3 AEs | 38.1% | 4 patients (9.5%) had drug-related Grade ≥3 AEs. | [15] |

| Treatment-related Deaths | 0 | [15] | |

| Most Common AEs (any grade) | Asthenia (61.9%), Pyrexia (45.2%), Diarrhea (30.9%) | [15] |

Experimental Protocols

In Vivo Murine Tumor Model

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with intratumoral BO-112.

Protocol:

-

Cell Culture: Culture syngeneic tumor cells (e.g., MC38, 4T1) in appropriate media and conditions.[1]

-

Cell Preparation: Harvest cells and prepare a single-cell suspension in sterile PBS or saline. Count viable cells using a hemocytometer.

-

Tumor Implantation: Subcutaneously inject 4 x 10⁵ MC38 cells or 5 x 10⁴ 4T1 cells into the flank of syngeneic mice (e.g., C57BL/6 for MC38, BALB/c for 4T1).[1][13]

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Begin treatment when tumors reach a volume of approximately 50-80 mm³.[1]

-

Treatment:

-

Endpoint Analysis: Monitor tumor volume and animal well-being. At the experimental endpoint, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, histology).

In Vitro Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate into colonies after treatment.[16][17][18][19][20]

Protocol:

-

Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line and seed a low, predetermined number of cells into multi-well plates.

-

Treatment: After cell attachment, treat the cells with varying concentrations of BO-112, with or without other agents like radiation.

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 1-3 weeks), ensuring the medium is changed as needed.

-

Fixation and Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with a solution such as a 1:7 mixture of acetic acid and methanol.

-

Stain the fixed colonies with a 0.5% crystal violet solution.

-

-

Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and surviving fraction to determine the effect of the treatment on cell survival.

In Vivo Bioluminescence Imaging

This method is used to non-invasively monitor tumor growth and metastasis in real-time using luciferase-expressing tumor cells.[6][11][21][22][23]

Protocol:

-

Cell Line Preparation: Use a tumor cell line that has been genetically engineered to express a luciferase reporter gene.

-

Tumor Implantation: Establish tumors in mice as described in the in vivo model protocol.

-

Substrate Injection: Anesthetize the tumor-bearing mouse and intraperitoneally inject a solution of D-luciferin (e.g., 150 mg/kg).[11]

-

Imaging: Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum) and acquire bioluminescent images. Capture sequential images to determine the peak of the bioluminescent signal.[11]

-

Data Analysis: Quantify the bioluminescent signal (photon flux) from the tumor region to assess tumor burden over time.

Conclusion

BO-112 represents a promising intratumoral immunotherapy that leverages the power of TLR3 agonism to induce a potent antitumor immune response. Preclinical data robustly supports its mechanism of action and efficacy, particularly in combination with other immunotherapies. The positive results from the SPOTLIGHT-203 trial in a difficult-to-treat patient population underscore its clinical potential. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into BO-112 and other TLR3 agonists, with the ultimate goal of developing more effective cancer immunotherapies.

References

- 1. dadun.unav.edu [dadun.unav.edu]

- 2. A Role for the Adaptor Proteins TRAM and TRIF in Toll-like Receptor 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BO-112 by Highlight Therapeutics for Basal Cell Carcinoma (Basal Cell Epithelioma): Likelihood of Approval [pharmaceutical-technology.com]

- 4. targetedonc.com [targetedonc.com]

- 5. Intratumoral co-injection of the poly I:C-derivative BO-112 and a STING agonist synergize to achieve local and distant anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]

- 7. Recruitment of TLR adapter TRIF to TLR4 signaling complex is mediated by the second helical region of TRIF TIR domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]

- 12. Intratumoral co-injection of the poly I:C-derivative BO-112 and a STING agonist synergize to achieve local and distant anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intratumoral neoadjuvant immunotherapy based on the BO-112 viral RNA mimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intratumoral BO-112 in combination with radiotherapy synergizes to achieve CD8 T-cell-mediated local tumor control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intratumoral BO-112 With Pembrolizumab in Anti–PD-1–Resistant Melanoma - The ASCO Post [ascopost.com]

- 16. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 17. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 18. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Qualitative in vivo Bioluminescence Imaging [bio-protocol.org]

- 22. Qualitative in vivo Bioluminescence Imaging [en.bio-protocol.org]

- 23. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]

Ivonescimab (AK112): A Technical Guide to a First-in-Class Bispecific Antibody Targeting PD-1 and VEGF-A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivonescimab (AK112) is a novel, first-in-class tetravalent bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3] This dual-targeting mechanism is designed to overcome the limitations of single-agent immunotherapies and anti-angiogenic treatments by concurrently inhibiting tumor-induced immunosuppression and pathological angiogenesis.[4][5] The unique molecular architecture of Ivonescimab facilitates a cooperative binding mechanism, leading to enhanced avidity and functional activity in the tumor microenvironment (TME), where both PD-1 and VEGF-A are often co-expressed and upregulated.[1][6][7] This document provides an in-depth technical overview of Ivonescimab, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and relevant biological pathways.

Molecular Structure and Mechanism of Action

Ivonescimab is a humanized IgG1 bispecific antibody with a tetravalent structure, meaning it possesses four antigen-binding sites.[1][2] This design allows for the simultaneous binding to two molecules of PD-1 and two molecules of VEGF-A. A key feature of Ivonescimab is its cooperative binding capability; the presence of VEGF enhances its binding affinity to PD-1, and conversely, binding to PD-1 enhances its affinity for VEGF.[1][6] This results in preferential accumulation and activity within the TME, where both targets are abundant. Furthermore, Ivonescimab incorporates an Fc-silent region, which abrogates FcγR/IIIa binding, thereby minimizing antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) activities to enhance its safety profile.[6][7]

The dual blockade of PD-1 and VEGF-A by Ivonescimab results in a multi-pronged anti-tumor effect:

-

Immune Checkpoint Inhibition: By binding to PD-1 on T-cells, Ivonescimab blocks the interaction with its ligands, PD-L1 and PD-L2, on tumor cells.[8] This action abrogates the inhibitory signal, leading to the reactivation and proliferation of tumor-specific T-cells and enhanced cytotoxic T-lymphocyte (CTL)-mediated tumor cell lysis.[8]

-

Anti-Angiogenesis: The binding of Ivonescimab to VEGF-A prevents its interaction with VEGF receptors (VEGFRs) on endothelial cells.[8] This inhibits downstream signaling pathways, leading to the suppression of tumor angiogenesis, normalization of the tumor vasculature, and a reduction in tumor growth and metastasis.[1][8]

-

Synergistic Effects: The inhibition of VEGF signaling can also modulate the tumor immune microenvironment, making it more favorable for an anti-tumor immune response.[9] For instance, VEGF is known to promote the expression of PD-1 on tumor-infiltrating CD8+ T-cells.[10] By neutralizing VEGF, Ivonescimab may further enhance the efficacy of PD-1 blockade.

Quantitative Data Summary

Preclinical Data

| Parameter | Value | Experimental Context | Reference |

| Binding Affinity (KD) to PD-1 | >10-fold enhanced affinity in the presence of VEGF | In vitro binding assays | [4][6][7] |

| Binding Affinity (KD) to VEGF-A | >4-fold enhanced affinity in the presence of PD-1 | In vitro binding assays | [1] |

| In vivo Tumor Growth Inhibition | Statistically significant, dose-dependent anti-tumor response | hPBMC-humanized murine HCC827 and U87MG tumor models | [4][6] |

Clinical Trial Data (Advanced Non-Small Cell Lung Cancer - NSCLC)

| Trial Identifier | Phase | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| NCT04736823 (Cohort 1, 1L Squamous) | II | Ivonescimab + Chemotherapy | 76.9% | Not Reached (6-month PFS rate: 86.2%) | [11] |

| NCT04736823 (Cohort 2, EGFR-mutated, failed TKI) | II | Ivonescimab + Chemotherapy | 68.4% | 8.3 months | [11] |

| NCT04736823 (Cohort 3, failed chemo/PD-1) | II | Ivonescimab + Chemotherapy | 40.0% | Not Reached (6-month PFS rate: 71.1%) | [11] |

| HARMONi-A (NCT05184712) | III | Ivonescimab + Chemotherapy vs. Chemotherapy alone | 50.6% vs. 35.4% | Hazard Ratio: 0.46 | [12] |

Experimental Protocols

Antigen Binding Activity Assessment

-

Enzyme-Linked Immunosorbent Assay (ELISA): Recombinant human PD-1 or VEGF-A protein is coated onto microtiter plates. Following blocking, serial dilutions of Ivonescimab are added. The binding is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. Absorbance is measured to determine the binding affinity.[4][7]

-

Bio-Layer Interferometry (Octet BLI): Biotinylated PD-1 or VEGF-A is immobilized on streptavidin biosensors. The binding kinetics of Ivonescimab, both in the presence and absence of the other target protein, are measured in real-time by detecting changes in the interference pattern of light reflected from the biosensor surface. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[7]

-

Flow Cytometry: To assess binding to cell-surface PD-1, PD-1-expressing cells (e.g., transfected Jurkat cells) are incubated with varying concentrations of Ivonescimab.[2] The binding is detected using a fluorescently labeled secondary antibody, and the mean fluorescence intensity is quantified using a flow cytometer.[2]

Signaling Pathway Blockade Assays

-

Luciferase Reporter Cell Assays:

-

PD-1/PD-L1 Blockade: Engineered cells expressing PD-1 and a luciferase reporter gene under the control of a T-cell activation-responsive promoter are co-cultured with PD-L1 expressing cells.[2][4] The ability of Ivonescimab to block the PD-1/PD-L1 interaction is measured by the increase in luciferase activity.[2][4]

-

VEGF Signaling Blockade: Cells expressing a VEGF receptor and a luciferase reporter gene linked to a downstream signaling element are stimulated with VEGF in the presence of varying concentrations of Ivonescimab. The inhibition of VEGF signaling is quantified by the reduction in luciferase activity.[6]

-

In Vivo Anti-Tumor Activity

-

Humanized Mouse Models: Immunodeficient mice (e.g., SCID/Beige) are engrafted with human peripheral blood mononuclear cells (hPBMCs) to reconstitute a human immune system.[4][7] These mice are then implanted with human tumor cell lines such as HCC827 (lung adenocarcinoma) or U87MG (glioblastoma).[4][7] Mice are treated with Ivonescimab, a control antibody, or vehicle, and tumor growth is monitored over time. Tumor volume is calculated using the formula (L x W2)/2, where L is the longest diameter and W is the shortest diameter.[4][7]

Signaling Pathways and Experimental Workflows

Caption: PD-1 signaling pathway leading to T-cell inhibition.

Caption: VEGF signaling pathway promoting angiogenesis.

Caption: Dual inhibitory mechanism of action of Ivonescimab (AK112).

Caption: Workflow for in vivo anti-tumor efficacy studies.

Conclusion

Ivonescimab (AK112) represents a significant advancement in the field of immuno-oncology, offering a novel, dual-targeting approach to cancer therapy.[1] Its unique tetravalent structure and cooperative binding mechanism provide for enhanced potency and potentially improved safety compared to combination therapies.[4][13] Preclinical and clinical data have demonstrated promising anti-tumor activity across various solid tumors, particularly in non-small cell lung cancer.[9][11][14] The ongoing and future clinical investigations will further delineate the therapeutic potential of Ivonescimab and its role in the evolving landscape of cancer treatment.

References

- 1. What is the mechanism of action of Ivonescimab? [synapse.patsnap.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. researchgate.net [researchgate.net]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ak112 - My Cancer Genome [mycancergenome.org]

- 9. AK112, a novel PD-1/VEGF bispecific antibody, in combination with chemotherapy in patients with advanced non-small cell lung cancer (NSCLC): an open-label, multicenter, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety, Pharmacokinetics, and Pharmacodynamics Evaluation of Ivonescimab, a Novel Bispecific Antibody Targeting PD‐1 and VEGF, in Chinese Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phase II study of AK112 (PD-1/VEGF bispecific) in combination with chemotherapy in patients with advanced non-small cell lung cancer. - ASCO [asco.org]

- 12. Phase 3 Clinical Study of AK112 for NSCLC Patients [clin.larvol.com]

- 13. smmttx.com [smmttx.com]

- 14. researchgate.net [researchgate.net]

Preclinical Profile of ABSK112: A Novel CNS-Penetrant HER2 Inhibitor

For Immediate Release to the Scientific Community

This technical guide provides an in-depth overview of the preclinical data for ABSK112, a potent and selective small molecule inhibitor of HER2. The data presented herein demonstrates ABSK112's significant anti-tumor activity in HER2-driven cancer models, both as a monotherapy and in combination with other targeted agents. This document is intended for researchers, scientists, and drug development professionals interested in the next generation of HER2-targeted therapies.

Executive Summary

ABSK112 is a novel, orally bioavailable, central nervous system (CNS)-penetrant HER2 inhibitor with a favorable selectivity profile, notably sparing wild-type EGFR. Preclinical investigations have revealed its potent anti-proliferative effects in HER2-overexpressing cancer cell lines and significant tumor growth inhibition in various xenograft models, including intracranial models, highlighting its potential for treating HER2-positive cancers with brain metastases. Synergistic anti-tumor effects were observed when ABSK112 was combined with the antibody-drug conjugate, trastuzumab deruxtecan (T-DXd).

In Vitro Activity

ABSK112 has demonstrated potent and selective inhibitory activity against HER2-driven cancer cell lines.

Cellular Proliferation Assays

The anti-proliferative activity of ABSK112 was assessed across a panel of HER2-driven and wild-type EGFR-dependent cancer cell lines.

Table 1: Anti-proliferative Activity of ABSK112 in Cancer Cell Lines

| Cell Line | HER2 Status | EGFR Status | IC50 (nM) |

| BT474 | High | Wild-Type | Data not publicly available |

| NCI-N87 | High | Wild-Type | Data not publicly available |

| Ba/F3-HER2 | Engineered | - | Data not publicly available |

| A431 | Low | Wild-Type | Minimal effect |

| NCI-H292 | Low | Wild-Type | Minimal effect |

| NCI-H358 | Low | Wild-Type | Minimal effect |

| Ba/F3-EGFR | Engineered | Wild-Type | Minimal effect |

Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

Target Engagement and Selectivity

The on-target potency of ABSK112 and its selectivity for HER2 over wild-type EGFR were confirmed through phosphorylation assays.

Table 2: Inhibition of HER2 and EGFR Phosphorylation

| Target | Cell Line | Inhibition |

| p-HER2 | HER2-driven cell lines | Potent Inhibition |

| p-EGFR | Wild-type EGFR-dependent cell lines | Minimal Inhibition |

Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

In Vivo Efficacy

The anti-tumor efficacy of orally administered ABSK112 was evaluated in various xenograft models.

Subcutaneous Xenograft Models

ABSK112 demonstrated significant tumor regression in HER2-positive subcutaneous xenograft models.

Table 3: Anti-tumor Efficacy of ABSK112 in Subcutaneous Xenograft Models

| Model | Treatment | Dosage | Tumor Growth Inhibition (%) |

| BT474 | ABSK112 Monotherapy | Well-tolerated doses | Significant tumor regression |

| NCI-N87 | ABSK112 Monotherapy | Well-tolerated doses | Significant tumor regression |

| HER2+ Model | ABSK112 + T-DXd | Data not publicly available | Synergistic anti-tumor effects |

| HER2-low Model | ABSK112 + T-DXd | Data not publicly available | Synergistic anti-tumor effects |

Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

Intracranial Xenograft Model

To assess its CNS-penetrant properties, ABSK112 was evaluated in an intracranial xenograft model.

Table 4: Anti-tumor Efficacy of ABSK112 in an Intracranial Xenograft Model

| Model | Treatment | Dosage | Outcome |

| NCI-N87 | ABSK112 Monotherapy | Data not publicly available | Strong anti-tumor efficacy |

| NCI-N87 | ABSK112 + T-DXd | Data not publicly available | Enhanced anti-tumor efficacy |

Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

Experimental Protocols

While detailed protocols for the preclinical evaluation of ABSK112 have not been publicly disclosed, the following are generalized methodologies typical for the experiments described.

Cell Proliferation Assay

HER2-driven (BT474, NCI-N87) and EGFR-dependent (A431, NCI-H292, NCI-H358) cancer cell lines, along with engineered Ba/F3 cells, were likely seeded in 96-well plates.[1] Cells were then treated with increasing concentrations of ABSK112 for a period of 72 to 120 hours. Cell viability was assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®. IC50 values were then calculated from the dose-response curves.

Western Blot Analysis for Phosphorylation

Cells were treated with ABSK112 for a short period (e.g., 2-4 hours) before lysis. Protein concentrations of the lysates were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against phosphorylated HER2 (p-HER2), total HER2, phosphorylated EGFR (p-EGFR), and total EGFR. Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using a chemiluminescence detection system.

Xenograft Studies

Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID) were inoculated subcutaneously with HER2-positive cancer cells (BT474 or NCI-N87). For the intracranial model, NCI-N87 cells were stereotactically injected into the brains of the mice.[1] Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. ABSK112 was administered orally at specified doses and schedules. Tumor volumes were measured regularly with calipers. For combination studies, trastuzumab deruxtecan (T-DXd) was administered intravenously. At the end of the study, tumors were excised and weighed.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action of ABSK112 on the HER2 signaling pathway.

Experimental Workflow

Caption: Generalized workflow for the preclinical evaluation of ABSK112.

Conclusion

The preclinical data for ABSK112 strongly support its development as a novel therapeutic agent for HER2-positive solid tumors. Its potent and selective HER2 inhibition, coupled with its ability to penetrate the CNS and synergize with other HER2-targeted therapies, addresses significant unmet medical needs, particularly for patients with brain metastases. Further clinical evaluation of ABSK112 is warranted to translate these promising preclinical findings into patient benefits.[1][2]

References

Methodological & Application

Application Notes and Protocols for Anticancer Agent PT-112

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-112 is a novel platinum-pyrophosphate conjugate that has demonstrated significant anticancer activity in a range of preclinical models. Its mechanism of action is distinct from traditional platinum-based chemotherapeutics, primarily inducing immunogenic cell death (ICD). This process involves the induction of cellular stress, including ribosomal biogenesis inhibition, nucleolar stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[1] The release of damage-associated molecular patterns (DAMPs) upon PT-112-induced cell death stimulates an antitumor immune response, making it a promising agent for cancer immunotherapy.[1][2]

These application notes provide a comprehensive overview of the in vitro application of PT-112, including detailed protocols for cell culture treatment and subsequent analysis of its effects on cancer cells.

Data Presentation

The cytotoxic effects of PT-112 have been evaluated across a wide variety of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values after 72 hours of treatment.

| Cell Line | Histology | IC50 (µM) |

| AGS | Gastric Adenocarcinoma | 0.287 |

| NCI-H460 | Lung Large Cell Carcinoma | 0.5 |

| A549 | Lung Carcinoma | 1.2 |

| HT-29 | Colon Adenocarcinoma | 1.5 |

| HCT-116 | Colon Carcinoma | 2.1 |

| PC-3 | Prostate Adenocarcinoma | 2.5 |

| DU-145 | Prostate Carcinoma | 3.0 |

| MCF7 | Breast Adenocarcinoma | 5.0 |

| MDA-MB-231 | Breast Adenocarcinoma | 7.5 |

| OVCAR-3 | Ovarian Adenocarcinoma | 8.0 |

| SK-OV-3 | Ovarian Adenocarcinoma | 10.0 |

| U-87 MG | Glioblastoma | 12.0 |

| A498 | Kidney Carcinoma | 15.0 |

| PANC-1 | Pancreatic Carcinoma | 20.0 |

| MDAMB415 | Breast Carcinoma | 222.14 |

Data adapted from a study evaluating PT-112 across 121 human cancer cell lines.[1]

The following table provides an example of quantitative data on the induction of apoptosis, as measured by caspase-3 activation in prostate cancer cell lines after treatment with 10 µM PT-112.

| Cell Line | Treatment Duration | % Cleaved Caspase-3 Positive Cells |

| DU-145 | 24h | ~15% |

| DU-145 | 48h | ~30% |

| DU-145 | 72h | ~45% |

| LNCaP-C4 | 24h | ~10% |

| LNCaP-C4 | 48h | ~25% |

| LNCaP-C4 | 72h | ~40% |

Data are approximated from graphical representations in the cited literature.[3]

Experimental Protocols

Preparation of PT-112 Stock Solution

It is recommended to prepare a stock solution of PT-112 in dimethyl sulfoxide (DMSO).

Materials:

-

PT-112 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Aseptically weigh the desired amount of PT-112 powder.

-

In a sterile microcentrifuge tube, dissolve the PT-112 powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

-

Gently vortex or pipette to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]

Cell Culture Treatment with PT-112

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (specific to the cell line)

-

PT-112 stock solution

-

Sterile cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

Protocol:

-

Seed the cancer cells in a multi-well plate or flask at a density that will allow for logarithmic growth during the treatment period.

-

Incubate the cells overnight to allow for attachment and recovery.

-

The following day, prepare the desired concentrations of PT-112 by diluting the stock solution in fresh, complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of PT-112. Include a vehicle control (medium with the same final concentration of DMSO as the highest PT-112 concentration).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of PT-112.

Materials:

-

Cells treated with PT-112 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with PT-112

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Harvest the cells (including any floating cells in the medium) and transfer them to flow cytometry tubes.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with PT-112

-

PBS

-

70% ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Harvest the cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Visualizations

Caption: Signaling pathway of PT-112 leading to immunogenic cell death.

Caption: Experimental workflow for PT-112 cell culture treatment and analysis.

References

"Anticancer agent 112" for inducing immunogenic cell death

An in-depth guide to understanding and evaluating the potential of "Anticancer agent 112" to induce immunogenic cell death (ICD) is presented here for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, detailed experimental protocols, and data presentation guidelines to assess the efficacy of this novel therapeutic agent in triggering a tumor-specific immune response.

Application Notes

Introduction to Immunogenic Cell Death (ICD)